molecular formula C15H11Cl3 B14384020 9-(Trichloromethyl)-9,10-dihydroanthracene CAS No. 89873-34-7

9-(Trichloromethyl)-9,10-dihydroanthracene

Cat. No.: B14384020
CAS No.: 89873-34-7
M. Wt: 297.6 g/mol
InChI Key: GSCWYJMIOCVDSB-UHFFFAOYSA-N
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Description

9-(Trichloromethyl)-9,10-dihydroanthracene is an organic compound characterized by the presence of a trichloromethyl group attached to a dihydroanthracene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical chlorination of 9,10-dihydroanthracene using trichloromethylating agents such as carbon tetrachloride or trichloromethyl chloroformate under photochemical or thermal conditions . The reaction is usually carried out in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to facilitate the formation of the trichloromethyl radical.

Industrial Production Methods

Industrial production of 9-(Trichloromethyl)-9,10-dihydroanthracene may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and controlled introduction of the trichloromethyl group. The use of photochemical reactors with UV light sources can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

9-(Trichloromethyl)-9,10-dihydroanthracene undergoes various chemical reactions, including:

    Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.

    Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Methyl derivatives or other reduced forms.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

9-(Trichloromethyl)-9,10-dihydroanthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(Trichloromethyl)-9,10-dihydroanthracene involves the reactivity of the trichloromethyl group. This group can undergo radical reactions, nucleophilic substitutions, and other transformations that allow the compound to interact with various molecular targets. The pathways involved may include radical intermediates and transition states that facilitate the formation of new chemical bonds .

Properties

CAS No.

89873-34-7

Molecular Formula

C15H11Cl3

Molecular Weight

297.6 g/mol

IUPAC Name

9-(trichloromethyl)-9,10-dihydroanthracene

InChI

InChI=1S/C15H11Cl3/c16-15(17,18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8,14H,9H2

InChI Key

GSCWYJMIOCVDSB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C31)C(Cl)(Cl)Cl

Origin of Product

United States

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